N-Methylhomopiperazine HCl

Catalog No.
S14245788
CAS No.
1046832-15-8
M.F
C6H15ClN2
M. Wt
150.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylhomopiperazine HCl

CAS Number

1046832-15-8

Product Name

N-Methylhomopiperazine HCl

IUPAC Name

1-methyl-1,4-diazepane;hydrochloride

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

InChI

InChI=1S/C6H14N2.ClH/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H

InChI Key

IRWQPRYGVOCXKG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCNCC1.Cl

N-Methylhomopiperazine HCl (CAS 1046832-15-8) is a premium 7-membered cyclic diamine building block widely utilized in medicinal chemistry and advanced materials synthesis. As the hydrochloride salt of 1-methyl-1,4-diazepane, it provides a stable, solid-form source of a uniquely flexible, highly basic pharmacophore (pKa ~10.8). It features one secondary amine for direct, regioselective functionalization (via alkylation, acylation, or Buchwald-Hartwig coupling) and one tertiary amine that modulates aqueous solubility and target binding. Procuring the HCl salt ensures high batch-to-batch reproducibility, precise stoichiometric control, and extended shelf-life compared to its volatile free-base counterpart, making it an essential precursor for kinase inhibitors, GPCR ligands, and specialized surfactants [1].

Substituting N-Methylhomopiperazine HCl with the more common N-methylpiperazine fundamentally alters the physicochemical profile of the final product; the 6-membered piperazine ring is more rigid and less basic (pKa ~9.1), which can lead to weaker target interactions and inferior pharmacokinetic duration [1]. Attempting to use unsubstituted homopiperazine as a cost-saving measure introduces severe synthetic inefficiencies, requiring selective mono-protection (e.g., with Boc anhydride) to prevent di-alkylation, adding two synthetic steps and reducing overall yield. Furthermore, procuring the free base of N-methylhomopiperazine instead of the HCl salt complicates laboratory workflows; the free base is a hygroscopic liquid prone to oxidative degradation, making accurate weighing and reproducible high-throughput library synthesis challenging without specialized inert handling .

Handling and Stoichiometric Precision (Salt vs. Free Base)

The free base of N-methylhomopiperazine is a liquid with a boiling point of approximately 169 °C, which exhibits hygroscopic behavior and volatility that complicate precise molar dispensing. In contrast, N-Methylhomopiperazine HCl is a stable, crystalline solid. This physical state transition allows for standard gravimetric dispensing with <1% variance in stoichiometry during parallel synthesis, compared to the higher error margins associated with viscous or volatile liquid handling under ambient conditions [1].

Evidence DimensionPhysical state and handling variance
Target Compound DataN-Methylhomopiperazine HCl (Stable solid, <1% dispensing variance)
Comparator Or BaselineN-Methylhomopiperazine free base (Hygroscopic liquid, prone to handling errors)
Quantified DifferenceElimination of inert-atmosphere liquid handling and improved stoichiometric accuracy.
ConditionsAmbient laboratory weighing and high-throughput automated dispensing.

Procuring the HCl salt directly streamlines processability, ensuring reproducible yields and minimizing degradation-related impurities in scale-up campaigns.

Synthetic Route Efficiency (vs. Homopiperazine)

Utilizing N-Methylhomopiperazine HCl provides a pre-installed methyl group on one nitrogen, leaving a single secondary amine available for functionalization. When using unsubstituted homopiperazine as a baseline, chemists must employ a mono-protection strategy (e.g., Boc2O) to avoid symmetric or asymmetric di-alkylation. This protection and subsequent deprotection add two distinct reaction steps, typically reducing the overall yield of the desired N-methylated intermediate by 15-30% and increasing solvent/reagent waste [1].

Evidence DimensionSynthetic step count and yield efficiency
Target Compound DataN-Methylhomopiperazine HCl (1-step direct coupling)
Comparator Or BaselineHomopiperazine (3-step sequence: protection, coupling, deprotection)
Quantified DifferenceReduction of 2 synthetic steps and avoidance of di-alkylation byproducts.
ConditionsStandard SN2 alkylation or Buchwald-Hartwig amination workflows.

Selecting the pre-methylated building block significantly accelerates synthesis cycle times and reduces the cost of goods for complex library generation.

Pharmacological Basicity and In Vivo Efficacy (vs. N-Methylpiperazine)

The 7-membered diazepane ring of N-methylhomopiperazine exhibits an experimentally predicted pKa of approximately 10.8, making it significantly more basic than the 6-membered N-methylpiperazine (pKa ~9.1). This ~1.7 unit increase in pKa and the expanded ring flexibility alter the protonation state and spatial geometry of the resulting drug candidates. In comparative in vivo studies of pyrazolopyrimidone derivatives (sildenafil analogs), replacing the N-methylpiperazine moiety with N-methylhomopiperazine directly resulted in a shorter onset of action, prolonged effective drug duration, and reduced toxicity profiles [1].

Evidence DimensionConjugate acid pKa and pharmacokinetic performance
Target Compound DataN-Methylhomopiperazine core (pKa ~10.8, prolonged duration and reduced toxicity)
Comparator Or BaselineN-Methylpiperazine core (pKa ~9.1, baseline duration)
Quantified Difference~1.7 log unit increase in basicity driving measurable improvements in onset time and duration of action.
ConditionsIn vivo pharmacokinetic profiling of matched pyrazolopyrimidone analogs.

Procuring this compound allows medicinal chemists to systematically modulate basicity and flexibility to optimize the pharmacokinetic profiles of established piperazine-based scaffolds.

Aqueous Solubility Optimization in Hydrophobic Scaffolds

The incorporation of the N-methylhomopiperazine moiety is a validated strategy for rescuing poorly soluble hydrophobic drug scaffolds. In a comparative study of lapatinib-derived analogs, replacing the terminal N-methylpiperazine group with an N-methylhomopiperazine group resulted in a >33,500-fold improvement in aqueous solubility while simultaneously enhancing the phenotypic bioactivity against target organisms [1]. The added methylene unit in the ring disrupts crystal lattice packing and alters the hydration sphere compared to the more rigid piperazine analog.

Evidence DimensionAqueous solubility enhancement
Target Compound DataN-Methylhomopiperazine-substituted analog (>33,500-fold solubility increase)
Comparator Or BaselineN-Methylpiperazine-substituted analog (Baseline solubility)
Quantified Difference>4 log unit improvement in aqueous solubility in specific matched molecular pairs.
ConditionsAqueous thermodynamic solubility assays of matched molecular pairs.

For procurement teams supporting ADME optimization, this building block is a critical tool for improving the developability of highly lipophilic hit compounds.

Lead Optimization in Kinase and PDE Inhibitor Discovery

N-Methylhomopiperazine HCl is the ideal building block for synthesizing targeted therapies where the standard N-methylpiperazine solvent-exposed motif fails to achieve sufficient pharmacokinetic duration. Its unique pKa and 7-membered ring flexibility allow chemists to optimize in vivo half-life and onset time, making it a priority procurement item for SAR expansion in PDE5 and kinase inhibitor programs [1].

High-Throughput Parallel Synthesis Libraries

Because it is supplied as a stable, weighable hydrochloride salt, this compound is perfectly suited for automated dispensing in high-throughput Buchwald-Hartwig aminations or SN2 alkylations. It eliminates the handling errors and degradation risks associated with the volatile liquid free base, ensuring high reproducibility across multi-well plate synthesis [2].

ADME Rescue for Highly Lipophilic Scaffolds

When hit compounds suffer from poor aqueous solubility, incorporating the N-methylhomopiperazine moiety serves as a powerful developability rescue strategy. Its ability to disrupt crystal lattice packing and improve hydration has been shown to increase aqueous solubility by over 4 log units in specific matched molecular pairs, making it an essential tool for formulation compatibility [3].

IP Space Navigation and Scaffold Hopping

When existing patents heavily cover piperazine-containing derivatives, substituting with N-Methylhomopiperazine HCl provides a reliable scaffold-hopping strategy. It maintains the core physicochemical properties required for target engagement while generating novel, patentable chemical entities with differentiated basicity and structural flexibility [4].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.0923762 g/mol

Monoisotopic Mass

150.0923762 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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